6-(4-fluorophenyl)-3-(morpholin-4-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one
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Description
Scientific Research Applications
Synthesis and Characterization
The synthesis of novel triazole derivatives, including the compound , involves intricate chemical reactions aimed at generating compounds with potential biological activities. For instance, the synthesis of triazole derivatives has been explored for their antimicrobial properties, where different substituents were introduced to enhance their activity against a range of microorganisms (Bektaş et al., 2010). Similarly, studies have been conducted to synthesize novel quinazolinone derivatives with potential anti-inflammatory and analgesic properties, emphasizing the versatility of the triazole backbone in medicinal chemistry (Farag et al., 2012).
Antimicrobial Activities
The antimicrobial activities of triazole derivatives have been a significant focus of research. The synthesis of triazole compounds and their subsequent evaluation against various microorganisms revealed that some derivatives possess good to moderate activities. This highlights the potential of these compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Bektaş et al., 2010).
Antioxidant and Anticancer Properties
Research has also been directed towards evaluating the antioxidant and anticancer properties of triazole derivatives. For example, a study investigated the in vitro antioxidant property of triazolo-thiadiazoles, demonstrating their potential as antioxidant agents. Additionally, the anticancer activity of these compounds was explored, showing promising cytotoxic effects on hepatocellular carcinoma cell lines, suggesting their utility in cancer therapy (Sunil et al., 2010).
Adenosine Receptor Antagonism
Another area of interest is the development of adenosine receptor antagonists. Triazole derivatives have been synthesized and evaluated for their affinity and selectivity towards human A2A adenosine receptors. These compounds, particularly those with amide linkers, have shown high affinity and selectivity, indicating their potential application in treating conditions like Parkinson's disease (Falsini et al., 2020).
Properties
IUPAC Name |
6-(4-fluorophenyl)-3-(morpholine-4-carbonyl)-5H-triazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O3/c17-11-3-1-10(2-4-11)12-9-22-14(15(23)18-12)13(19-20-22)16(24)21-5-7-25-8-6-21/h1-4,9H,5-8H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSLEKXOAIJAAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C3C(=O)NC(=CN3N=N2)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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